![molecular formula C11H14 B14136613 Bicyclo[4.4.1]undeca-1,5,8-triene CAS No. 88816-30-2](/img/structure/B14136613.png)
Bicyclo[4.4.1]undeca-1,5,8-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.4.1]undeca-1,5,8-triene: is a bicyclic hydrocarbon with the molecular formula C11H14 It is characterized by its unique structure, which includes two fused rings and three double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.4.1]undeca-1,5,8-triene typically involves the use of catalytic systems. One common method is the rhodium-catalyzed reaction, which facilitates the formation of the bicyclic structure through a series of steps including homocoupling of terminal alkynes and subsequent annulation . The reaction conditions often require precise temperature control and the presence of specific ligands to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of catalytic synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[4.4.1]undeca-1,5,8-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Bicyclo[4.4.1]undeca-1,5,8-triene is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its potential as a pharmacophore, a part of a molecule responsible for its biological activity, is being explored.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which Bicyclo[4.4.1]undeca-1,5,8-triene exerts its effects involves its interaction with various molecular targets. The double bonds in its structure allow it to participate in electrophilic addition reactions, where it can form new bonds with electrophiles. This reactivity is crucial for its role in organic synthesis and potential biological applications .
Comparación Con Compuestos Similares
Bicyclo[4.4.1]undeca-2,4,8-triene: This compound has a similar bicyclic structure but differs in the position of the double bonds.
Bicyclo[4.2.0]octa-1,5,7-triene: Another related compound with a different ring size and double bond arrangement.
Uniqueness: Bicyclo[4.4.1]undeca-1,5,8-triene is unique due to its specific arrangement of double bonds and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88816-30-2 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
bicyclo[4.4.1]undeca-1,5,8-triene |
InChI |
InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-2,7-8H,3-6,9H2 |
Clave InChI |
WISVDKQUZGBNBF-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C2CC=CCC(=C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)
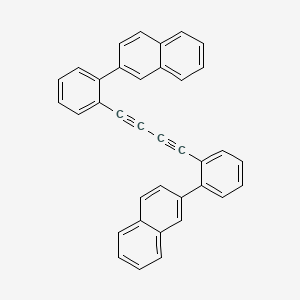
![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)
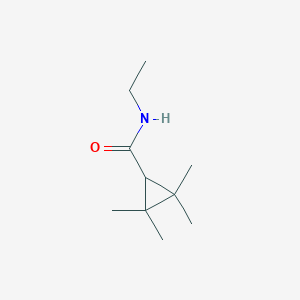
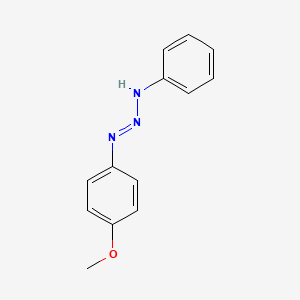
![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
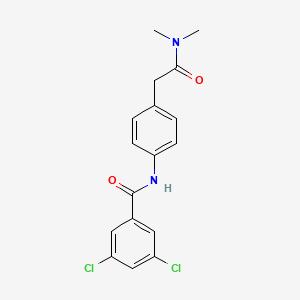
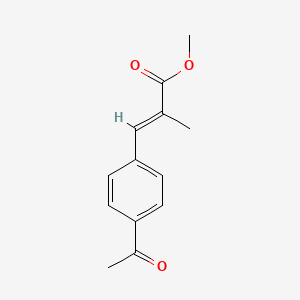
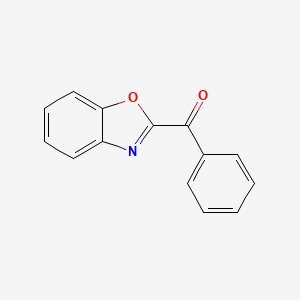
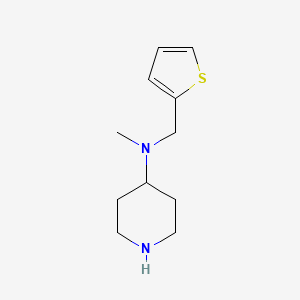
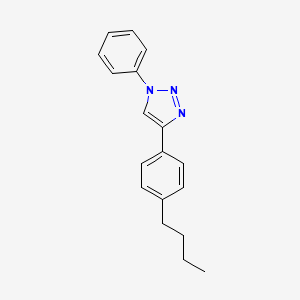
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
